molecular formula C14H11ClN2O6S B2553180 ((4-Chloro-2-nitrophenyl)sulfonyl)-4-oxachroman-6-ylamine CAS No. 1024448-57-4

((4-Chloro-2-nitrophenyl)sulfonyl)-4-oxachroman-6-ylamine

Cat. No.: B2553180
CAS No.: 1024448-57-4
M. Wt: 370.76
InChI Key: HLDDEYSVNKQZIM-UHFFFAOYSA-N
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Description

((4-Chloro-2-nitrophenyl)sulfonyl)-4-oxachroman-6-ylamine is a chemical compound that belongs to the sulfonyl group of organic compounds. This compound is known for its unique structural properties, which make it a valuable tool in various scientific research fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)-4-oxachroman-6-ylamine involves several steps. One common method includes the reaction of 4-chloro-2-nitrophenol with a sulfonyl chloride derivative under controlled conditions. The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial production methods often involve large-scale reactions in specialized reactors, where the reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

((4-Chloro-2-nitrophenyl)sulfonyl)-4-oxachroman-6-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

((4-Chloro-2-nitrophenyl)sulfonyl)-4-oxachroman-6-ylamine has diverse applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

    Medicinal Chemistry: This compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)-4-oxachroman-6-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to ((4-Chloro-2-nitrophenyl)sulfonyl)-4-oxachroman-6-ylamine include:

    4-Chloro-2-nitrophenol: Shares structural similarities but lacks the sulfonyl and oxachroman groups.

    2-Chloro-4-nitrophenol: Another isomer with similar properties but different substitution patterns on the benzene ring.

    4-Chloro-2-nitrophenyl phenyl sulfide: Contains a phenyl sulfide group instead of the oxachroman moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O6S/c15-9-1-4-14(11(7-9)17(18)19)24(20,21)16-10-2-3-12-13(8-10)23-6-5-22-12/h1-4,7-8,16H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDDEYSVNKQZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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